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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385 Get Quote

Technical Support Center: TRV-130 (Oliceridine)
A Note on TRV-7019: Initial searches for "TRV-7019" did not yield publicly available information

on a compound with this designation. It is presumed that this may be a typographical error and

the intended compound of interest is TRV-130, also known as oliceridine (brand name

Olinvyk®)[1]. This document will focus on the experimental variability and reproducibility of

TRV-130.

Oliceridine is a G protein-biased agonist at the μ-opioid receptor (MOR)[2][3]. It is designed to

preferentially activate the G protein signaling pathway, which is associated with analgesia,

while minimizing the recruitment of β-arrestin, a pathway linked to common opioid-related

adverse effects like respiratory depression and constipation[2][4][5].

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRV-130 (oliceridine)?

A1: TRV-130 is a biased agonist of the μ-opioid receptor (MOR)[1]. It selectively activates the

G-protein signaling cascade, which is primarily responsible for its analgesic effects[6]. This is in

contrast to traditional opioids, which activate both the G-protein and β-arrestin pathways[4].

The reduced engagement of the β-arrestin pathway is thought to contribute to a potentially

improved side-effect profile, with less respiratory depression and constipation compared to

morphine at equianalgesic doses[4][7].
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Q2: How does the binding of TRV-130 to the μ-opioid receptor differ from that of traditional

opioids?

A2: While TRV-130 is believed to bind to the same orthosteric site on the μ-opioid receptor as

classical opioids, molecular modeling suggests that it induces a different intracellular

conformational change in the receptor[1]. This distinct conformation is thought to favor coupling

with G-proteins over the recruitment of β-arrestin[1][8].

Q3: What are the known metabolites of TRV-130 and are they active?

A3: TRV-130 is primarily metabolized in the liver by the enzymes CYP3A4 and CYP2D6, with

minor contributions from CYP2C9 and CYP2C19[1]. The main metabolic pathways include N-

dealkylation, glucuronidation, and dehydrogenation[1]. Currently, none of the known

metabolites of oliceridine are considered to be pharmacologically active[1][9].

Troubleshooting Guides
Issue 1: High Variability in Analgesic Efficacy in Animal Models

Possible Cause 1: Species and Strain Differences

Troubleshooting:

Ensure the animal model and strain are appropriate for opioid research. Different strains of

mice and rats can exhibit varying sensitivities to opioids.

Consult literature for established models of nociception where TRV-130 or similar

compounds have been characterized[10][11].

If possible, use a well-characterized strain known to have a consistent response to MOR

agonists.

Possible Cause 2: Route of Administration and Pharmacokinetics

Troubleshooting:

Verify the correct route of administration (e.g., intravenous, subcutaneous) as this will

significantly impact the pharmacokinetic profile[12].
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Ensure consistent dosing and formulation. The vehicle used to dissolve TRV-130 should

be consistent across all experimental groups.

Consider the rapid onset and relatively short half-life of TRV-130 when designing the

timing of analgesic assessments[1][12].

Issue 2: Inconsistent In Vitro Signaling Assay Results (e.g., cAMP inhibition, β-arrestin

recruitment)

Possible Cause 1: Cell Line and Receptor Expression Levels

Troubleshooting:

Use a stable cell line with consistent expression levels of the μ-opioid receptor.

Overexpression of the receptor can sometimes mask the partial agonism of a

compound[13].

Characterize the receptor density in your cell line to ensure it is within a range that allows

for the detection of biased agonism.

Consider that the cellular background can influence signaling outcomes. Results from one

cell line (e.g., HEK293) may not be directly comparable to another[14].

Possible Cause 2: Assay Conditions

Troubleshooting:

Optimize assay parameters such as incubation time, temperature, and reagent

concentrations.

Ensure the use of appropriate positive and negative controls (e.g., a full MOR agonist like

DAMGO and a vehicle control).

For β-arrestin recruitment assays, the choice of detection technology (e.g., BRET, FRET,

enzyme complementation) can influence the results. Ensure the chosen method is

validated for your system.
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Quantitative Data
Table 1: In Vitro Potency and Efficacy of TRV-130

Parameter Assay Cell Line TRV-130 Morphine Reference

pEC50
cAMP

Inhibition
HEK293 8.2 - [7][14]

EC50 (Pain

Relief)

Pharmacodyn

amic Model
Human 10.1 ng/mL - [15]

ED50

(Analgesia)

Hot Plate

(56°C)
Mice

0.9 mg/kg

(s.c.)

4.9 mg/kg

(s.c.)
[12]

ED50

(Analgesia)

Tail

Withdrawal
Mice 0.33 mg/kg - [13]

Table 2: Clinical Analgesic Efficacy of TRV-130 vs. Morphine

Study
Population

TRV-130 Dose
Morphine
Dose

Outcome Reference

Healthy

Volunteers (Cold

Pain Test)

3 mg, 4.5 mg (IV) 10 mg (IV)

TRV-130 showed

greater peak

analgesia and

faster onset.

[16]

Post-

Bunionectomy

2 mg, 3 mg q3h

(IV)
4 mg q4h (IV)

TRV-130

provided superior

analgesia.

[10]

Post-

Abdominoplasty

1.5/0.10 mg,

1.5/0.35 mg

(PCA)

4.0/1.0 mg (PCA)

Similar reduction

in average pain

scores.

[9][17]

Experimental Protocols
1. Radioligand Binding Assay
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Objective: To determine the binding affinity of TRV-130 for the μ-opioid receptor.

Methodology:

Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor

(e.g., HEK293).

Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g.,

[³H]DAMGO).

Add increasing concentrations of unlabeled TRV-130.

Incubate to allow for competitive binding to reach equilibrium.

Separate bound from free radioligand by rapid filtration.

Quantify the amount of bound radioactivity using liquid scintillation counting.

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay

Objective: To measure the G-protein-mediated signaling of TRV-130.

Methodology:

Culture cells expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular

cAMP levels.

Add varying concentrations of TRV-130.

Incubate for a specified period.

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g.,

HTRF, ELISA).

Generate a dose-response curve to determine the EC50 and Emax for cAMP inhibition.
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3. β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the μ-opioid receptor upon TRV-130

binding.

Methodology:

Use a cell line co-expressing the μ-opioid receptor fused to a donor molecule (e.g., Renilla

luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein)

for a Bioluminescence Resonance Energy Transfer (BRET) assay.

Plate the cells in a suitable microplate.

Add increasing concentrations of TRV-130.

Incubate to allow for β-arrestin recruitment.

Add the luciferase substrate (e.g., coelenterazine h).

Measure the light emission at the donor and acceptor wavelengths.

Calculate the BRET ratio and generate a dose-response curve to determine the EC50 and

Emax for β-arrestin recruitment.
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Caption: TRV-130 biased signaling at the μ-opioid receptor.
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In Vitro Characterization

In Vivo Evaluation
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Caption: General experimental workflow for TRV-130 evaluation.
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Inconsistent Experimental Results
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Caption: Troubleshooting decision tree for TRV-130 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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